

Comparative Guide to Certified Reference Materials for N-Acetyl sulfadiazine-13C6

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Compound of Interest

Compound Name: *N*-Acetyl sulfadiazine-13C6

Cat. No.: B564385

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For researchers, scientists, and drug development professionals requiring precise and accurate quantification in analytical studies, the selection of a high-quality certified reference material (CRM) is paramount. This guide provides a comparative overview of commercially available **N-Acetyl sulfadiazine-13C6**, a stable isotope-labeled internal standard crucial for mass spectrometry-based quantification of its unlabeled counterpart, N-Acetyl sulfadiazine, a major metabolite of the antibiotic sulfadiazine.

Product Comparison

The following table summarizes the key quantitative data for **N-Acetyl sulfadiazine-13C6** certified reference materials from various suppliers. This information is essential for evaluating the suitability of a CRM for specific analytical applications, where isotopic and chemical purity are critical for accurate results.

Supplier	Catalog Number	Isotopic Purity	Chemical Purity	Certificate of Analysis (CoA)
Santa Cruz Biotechnology	sc-219011	99.7% [1]	98% (by TLC) [1]	Available [1]
BOC Sciences	BLP-004877	≥99% atom 13C	>98%	Information Available
LGC Standards	TRC-A187813	Not specified	Not specified	Available upon request
Pharmaffiliates	PA STI 003500	Not specified	Not specified	Available upon request
Clinivex	RCLS2L101554	Not specified	Not specified	Available upon request

Note: While LGC Standards, Pharmaffiliates, and Clinivex are confirmed suppliers of **N-Acetyl sulfadiazine-13C6**, specific quantitative data on isotopic and chemical purity were not publicly available at the time of this guide's compilation. Researchers are advised to request Certificates of Analysis directly from these suppliers for the most current and detailed product specifications.

Experimental Protocol: Quantification of Sulfadiazine in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of sulfadiazine in human plasma utilizing **N-Acetyl sulfadiazine-13C6** as an internal standard. This method is adapted from established procedures for sulfonamide analysis.

1. Materials and Reagents:

- **N-Acetyl sulfadiazine-13C6 CRM**
- Sulfadiazine reference standard
- Human plasma (blank)

- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges

2. Standard Solution Preparation:

- Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of **N-Acetyl sulfadiazine-13C6** in methanol.
- Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with 50% methanol/water to a final concentration of 100 ng/mL.
- Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and quality control samples by spiking blank human plasma with appropriate volumes of the sulfadiazine reference standard and the IS Working solution.

3. Sample Preparation (Protein Precipitation & SPE):

- To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS Working Solution (100 ng/mL).
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of 0.1% formic acid in water.
- Proceed with SPE cleanup according to the manufacturer's protocol for sulfonamides.
- Elute the sample and evaporate to dryness.

- Reconstitute in 100 μ L of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

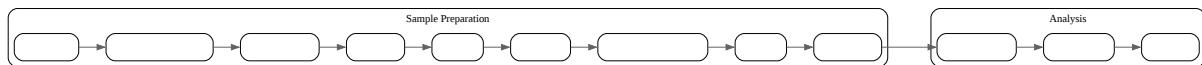
- LC System: UHPLC system
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to separate sulfadiazine and the internal standard.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
- MRM Transitions:
 - Sulfadiazine: Q1/Q3 transition to be optimized
 - **N-Acetyl sulfadiazine-13C6**: Q1/Q3 transition to be optimized

5. Data Analysis:

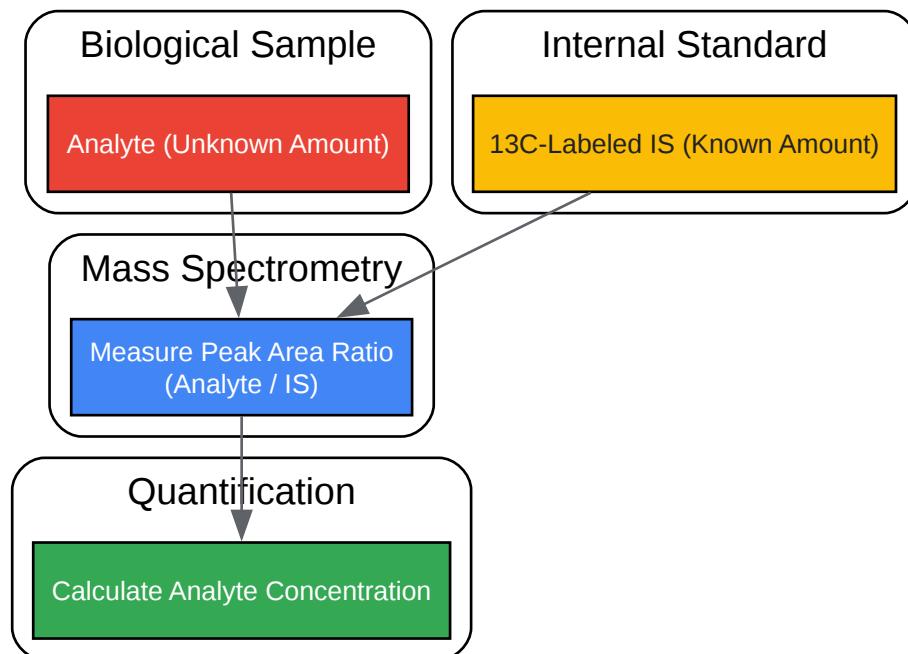
- Quantify sulfadiazine in unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of the analytical method.

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Caption: Experimental workflow for the quantification of sulfadiazine in plasma.

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Caption: Principle of Isotope Dilution Mass Spectrometry.

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References

- 1. clinivex.com [clinivex.com]
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